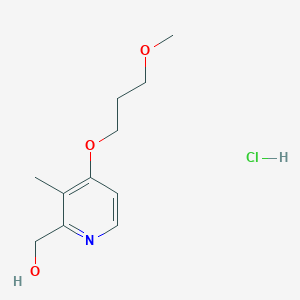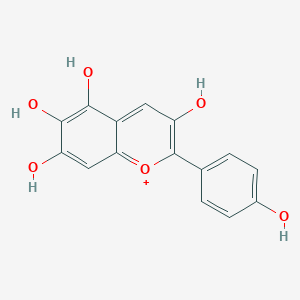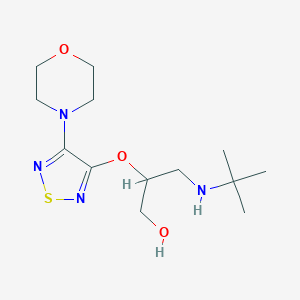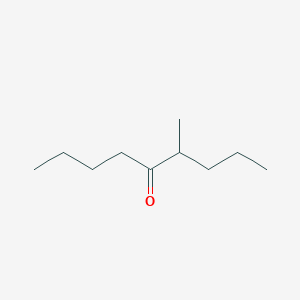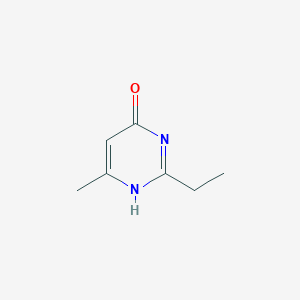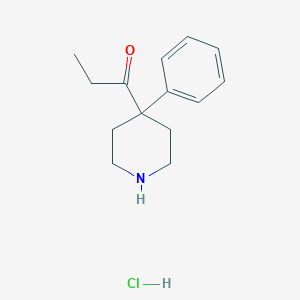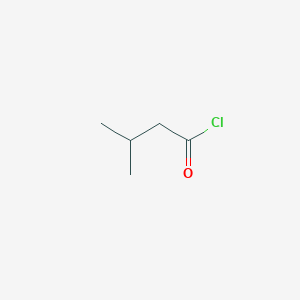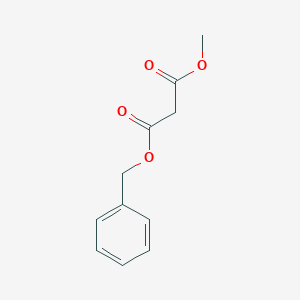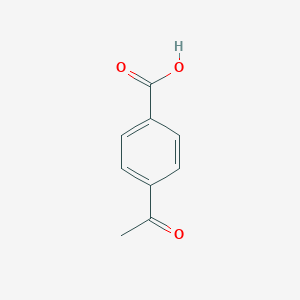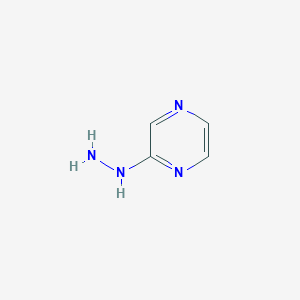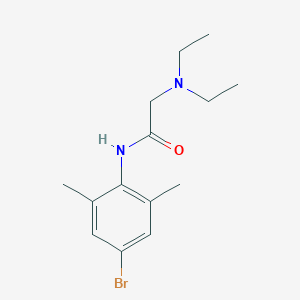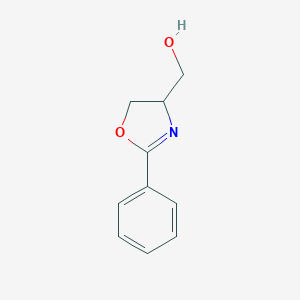
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, also known as PDHM, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a versatile molecule that has shown potential in various scientific research applications, including drug discovery, catalysis, and material science.
作用机制
The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of enzymes or the disruption of cellular processes. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to have both biochemical and physiological effects. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and versatility. However, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, and appropriate safety measures should be followed.
未来方向
There are several future directions for (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol research. In drug discovery, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be further investigated as a potential pharmacophore for the development of new antibacterial, antifungal, and antitumor agents. In catalysis, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be explored for its potential in the synthesis of chiral compounds and the oxidation of alcohols. In material science, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be used to prepare novel metal-organic frameworks and supramolecular assemblies. Additionally, further studies could be conducted to elucidate the mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its potential side effects.
In conclusion, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, or (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, is a versatile molecule that has shown potential in various scientific research applications. Its ease of synthesis, relatively low cost, and versatility make it an attractive compound for further investigation. Future research could focus on its potential as a pharmacophore for drug discovery, as a catalyst in organic reactions, and as a building block for supramolecular assemblies.
合成方法
The synthesis of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves the reaction of benzaldehyde with hydroxylamine hydrochloride, which leads to the formation of 2-phenyl-4,5-dihydro-1,3-oxazole. This intermediate is then reduced using sodium borohydride to obtain (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. The purity of the final product can be improved by recrystallization or column chromatography.
科学研究应用
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been extensively studied in the field of drug discovery due to its potential as a pharmacophore. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been investigated as a catalyst in organic reactions, including the synthesis of chiral compounds and the oxidation of alcohols. Additionally, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has shown promise in material science, where it has been used to prepare metal-organic frameworks and as a building block for supramolecular assemblies.
属性
CAS 编号 |
15263-48-6 |
|---|---|
产品名称 |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC 名称 |
(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI 键 |
NRVMSFKEGIGIHL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
其他 CAS 编号 |
15263-48-6 |
同义词 |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol; NSC 359875; 4,5-Dihydro-2-phenyl-4-oxazolemethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



